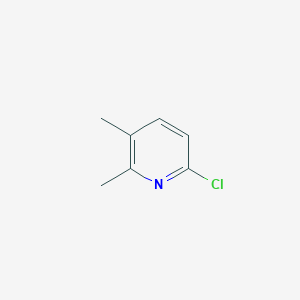

6-Chloro-2,3-dimethylpyridine

Vue d'ensemble

Description

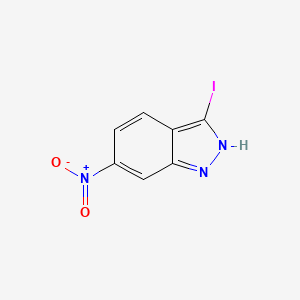

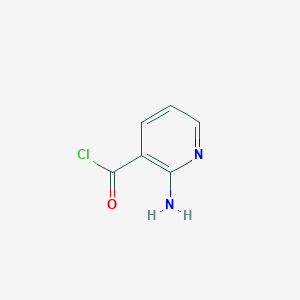

6-Chloro-2,3-dimethylpyridine is a chemical compound with the CAS Number: 72093-13-1 . It has a molecular weight of 141.6 and its IUPAC name is 6-chloro-2,3-dimethylpyridine .

Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-dimethylpyridine is 1S/C7H8ClN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

6-Chloro-2,3-dimethylpyridine is a solid or semi-solid or lump or liquid . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique

Application 1: Synthesis of 2-Methylpyridines

- Summary of Application: 6-Chloro-2,3-dimethylpyridine can be used in the synthesis of 2-methylpyridines . This process is part of a medicinal chemistry project .

- Methods of Application: The synthesis was performed using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- Results or Outcomes: The method resulted in the production of eight 2-methylated pyridines . The products were obtained in very good yields and were suitable for further use without additional work-up or purification .

Application 2: Intermediate in Organic Synthesis

- Summary of Application: 6-Chloro-2,3-dimethylpyridine is an important raw material and intermediate used in organic synthesis . It is used in various fields such as agrochemicals, pharmaceuticals, and dyestuff .

- Methods of Application: The specific methods of application in these fields are not detailed in the source .

- Results or Outcomes: The outcomes of these applications are not specified in the source .

Safety And Hazards

6-Chloro-2,3-dimethylpyridine is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is used for it . The hazard statements associated with it are H315, H319, H335 which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

6-chloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNRJYHWHNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500793 | |

| Record name | 6-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-dimethylpyridine | |

CAS RN |

72093-13-1 | |

| Record name | 6-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

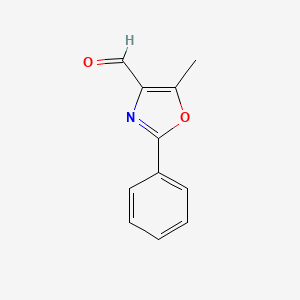

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)